molecular formula C23H15NO B3319991 9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde CAS No. 119471-79-3

9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde

Cat. No. B3319991
CAS RN: 119471-79-3
M. Wt: 321.4 g/mol
InChI Key: DHGLSOVZHRAEGY-UHFFFAOYSA-N
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Description

9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde is a chemical compound with the molecular formula C22H15N . It has a molecular weight of 293.37 . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The molecular structure of 9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde can be analyzed using various techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods . The density functional theory (DFT) method can be used to obtain the optimized structure .


Chemical Reactions Analysis

While specific chemical reactions involving 9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde are not available, similar naphthalene derivatives have been used in organic synthesis, specifically in constructing polysubstituted 3-sulfonyl naphthalenes .

Scientific Research Applications

OLED Technologies

  • Blue-Emitting Materials : A study by Park et al. (2010) designed new blue-emitting materials, including derivatives of 9-(Naphthalen-1-yl)-9H-carbazole-3-carbaldehyde, for use in OLEDs (Organic Light Emitting Diodes). These materials demonstrated high external quantum efficiency and potential for electroluminescent properties, indicating their suitability for OLED applications (Park et al., 2010).

  • Light-Emitting Diodes : The work of Kuo et al. (2008) synthesized styrylcarbazole fluorophores related to 9-(Naphthalen-1-yl)-9H-carbazole-3-carbaldehyde, for application in non-doped organic light-emitting devices. These devices exhibited high brightness and color purity, indicating the utility of these compounds in light-emitting technologies (Kuo et al., 2008).

Photopolymerization and Dye Applications

  • Carbazole-Based Dyes : A study by Abro et al. (2017) synthesized carbazole-based dyes containing aldehyde and cyanoacetic acid groups. These compounds, including variants of 9-(Naphthalen-1-yl)-9H-carbazole-3-carbaldehyde, showed potential as dyes or photosensitizers due to their uniform shape and electron transitions suitable for photopolymerization applications (Abro et al., 2017).

Synthesis and Characterization of Derivatives

  • Novel Derivatives for OLEDs : Çiçek et al. (2020) synthesized new biscarbazole derivatives, including those derived from 9-(Naphthalen-1-yl)-9H-carbazole-3-carbaldehyde, for potential use in OLED technologies. These compounds showed promising structural and optical properties (Çiçek et al., 2020).

Material Science and Electronics

  • Electropolymerization : Rybakiewicz et al. (2020) explored the electropolymerization of compounds, including those related to 9-(Naphthalen-1-yl)-9H-carbazole-3-carbaldehyde. They focused on their redox properties and potential in creating low band gap polymers with ambipolar character, significant for material science and electronic applications (Rybakiewicz et al., 2020).

Safety and Hazards

The safety information for 9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde indicates that it has a GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315-H319, and the precautionary statements include P305+P351+P338 .

properties

IUPAC Name

9-naphthalen-1-ylcarbazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO/c25-15-16-12-13-23-20(14-16)19-9-3-4-10-22(19)24(23)21-11-5-7-17-6-1-2-8-18(17)21/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGLSOVZHRAEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C4=C(C=C(C=C4)C=O)C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655305
Record name 9-(Naphthalen-1-yl)-9H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde

CAS RN

119471-79-3
Record name 9-(Naphthalen-1-yl)-9H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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